

Application Note: In Vitro Estrogenicity Assessment of Bisphenol M

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Compound of Interest

Compound Name: Bisphenol M

Cat. No.: B076517

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Introduction

Bisphenol M (BPM) is a member of the bisphenol family of chemicals, which are widely used in the manufacturing of plastics and resins.[1] Concerns over the endocrine-disrupting potential of bisphenols, particularly their ability to mimic the action of estrogen, have led to extensive research into their biological activities.[1] This document provides a detailed protocol for assessing the in vitro estrogenic activity of **Bisphenol M** using the MCF-7 cell proliferation assay (E-Screen). This assay is a robust and sensitive method for quantifying the estrogen-like effects of compounds by measuring their ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.[2][3]

The estrogenic action of compounds like BPM is primarily mediated through their interaction with estrogen receptors (ER α and ER β).[4][5] Upon binding, the ligand-receptor complex can modulate the transcription of estrogen-responsive genes, leading to various cellular responses, including cell proliferation.[5][6] Understanding the estrogenic potential of BPM is crucial for evaluating its safety and potential impact on human health.

Experimental Protocols

This section details the methodology for the MCF-7 E-Screen assay to determine the estrogenic activity of **Bisphenol M**.

Materials and Reagents

- MCF-7 BUS cell line (or other well-characterized, estrogen-responsive MCF-7 subline)[3]
- Dulbecco's Modified Eagle Medium (DMEM), phenol red-free
- Fetal Bovine Serum (FBS)
- Dextran-Coated Charcoal (DCC)
- Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
- L-glutamine
- Trypsin-EDTA solution
- Phosphate Buffered Saline (PBS), pH 7.4
- 17β-Estradiol (E2) (positive control)
- **Bisphenol M** (BPM) (test compound)
- Dimethyl sulfoxide (DMSO) (vehicle control)
- ICI 182,780 (Fulvestrant) (estrogen receptor antagonist for confirmation)[7]
- Cell counting solution (e.g., Trypan Blue) or a cell proliferation assay kit (e.g., MTS, SYBR Green)[8]
- Sterile cell culture flasks, plates (96-well), and other necessary labware

Preparation of Media

- Complete Growth Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
- Estrogen-Free Medium (EFM): DMEM (phenol red-free) supplemented with 10% Dextran-Coated Charcoal stripped FBS (DCC-FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine. The DCC treatment removes endogenous steroids from the serum.

MCF-7 Cell Culture and Maintenance

- Culture MCF-7 cells in complete growth medium in a humidified incubator at 37°C with 5% CO₂.
- Subculture the cells every 3-4 days or when they reach 80-90% confluency.

MCF-7 E-Screen Protocol

- Hormone Deprivation:
 - When MCF-7 cells are approximately 70-80% confluent, wash them twice with sterile PBS.
 - Replace the complete growth medium with Estrogen-Free Medium (EFM).
 - Incubate the cells for a minimum of 72 hours to ensure they become quiescent and responsive to estrogenic stimuli.[\[9\]](#)
- Cell Seeding:
 - After the hormone deprivation period, detach the cells using Trypsin-EDTA.
 - Resuspend the cells in EFM and perform a cell count.
 - Seed the cells into 96-well plates at an optimized density (e.g., 3×10^3 cells per well) in 100 μ L of EFM.[\[2\]](#)
 - Incubate for 24 hours to allow for cell attachment.
- Compound Treatment:
 - Prepare a serial dilution of **Bisphenol M** and 17 β -Estradiol (E2) in EFM. A typical concentration range for E2 is 10^{-13} to 10^{-8} M, and for BPM, a wider range such as 10^{-9} to 10^{-4} M should be tested.[\[10\]](#)
 - Also prepare a vehicle control (DMSO in EFM) and a negative control (EFM only). The final DMSO concentration should be kept below 0.1%.

- For confirmatory assays, co-treat a set of BPM and E2 wells with an estrogen receptor antagonist like ICI 182,780 (at a concentration of 10^{-7} M) to confirm that the proliferative effect is ER-mediated.[7]
- Remove the seeding medium from the 96-well plates and add 200 μ L of the prepared treatment solutions to the respective wells. Each treatment should be performed in triplicate or quadruplicate.
- Incubation:
 - Incubate the plates for 6 days (144 hours) in a humidified incubator at 37°C with 5% CO₂. [3]
- Assessment of Cell Proliferation:
 - After the incubation period, quantify cell proliferation using a suitable method. One common method is the MTS assay, which measures mitochondrial activity in viable cells. [8] Alternatively, direct cell counting or DNA quantification assays can be used.[8]

Data Analysis

- Calculate the mean and standard deviation for each treatment group.
- Normalize the data to the vehicle control.
- Plot the concentration-response curves for BPM and E2.
- Determine the EC₅₀ (half-maximal effective concentration) for both compounds.
- The relative proliferative effect (RPE) of BPM can be calculated as the ratio of the maximum proliferation induced by BPM to the maximum proliferation induced by E2, multiplied by 100.

Data Presentation

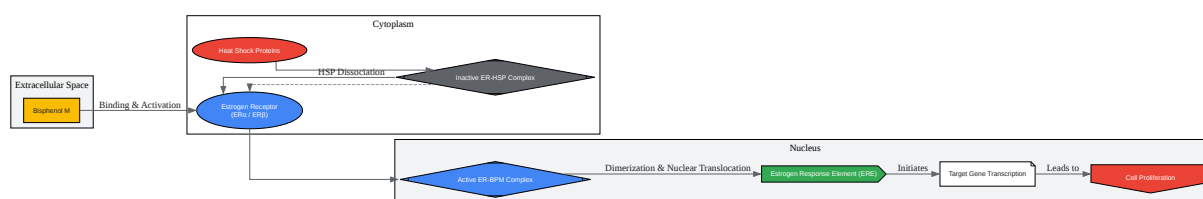
The following tables summarize the estrogenic activity of **Bisphenol M** in comparison to other bisphenols, as reported in the literature. It is important to note that **Bisphenol M** has been shown to have no significant agonistic activity on the estrogen receptor beta (ER β).[11]

Compound	Assay Type	Receptor	Activity	EC50 / IC50 (M)	Reference
Bisphenol M	Reporter Gene Assay	ER β	No agonist activity observed	-	[11]
Bisphenol A	Reporter Gene Assay	ER α	Agonist	$\sim 2.8 \times 10^{-5}$	[12]
Bisphenol A	Reporter Gene Assay	ER β	Agonist	$\sim 1.0 \times 10^{-5}$	[11]
Bisphenol AF	Reporter Gene Assay	ER α	Agonist	$\sim 3.17 \times 10^{-7}$	[13]
Bisphenol AF	Reporter Gene Assay	ER β	Antagonist	-	[13]
Bisphenol C	ER Binding Assay	ER α	High Affinity	2.81×10^{-9}	[11]
Bisphenol C	ER Binding Assay	ER β	Highest Affinity	2.99×10^{-9}	[11]
17 β -Estradiol	Reporter Gene Assay	ER α /ER β	Potent Agonist	$\sim 1 \times 10^{-10}$	[10]

Note: The reported values are from different studies and assay conditions may vary.

Visualizations

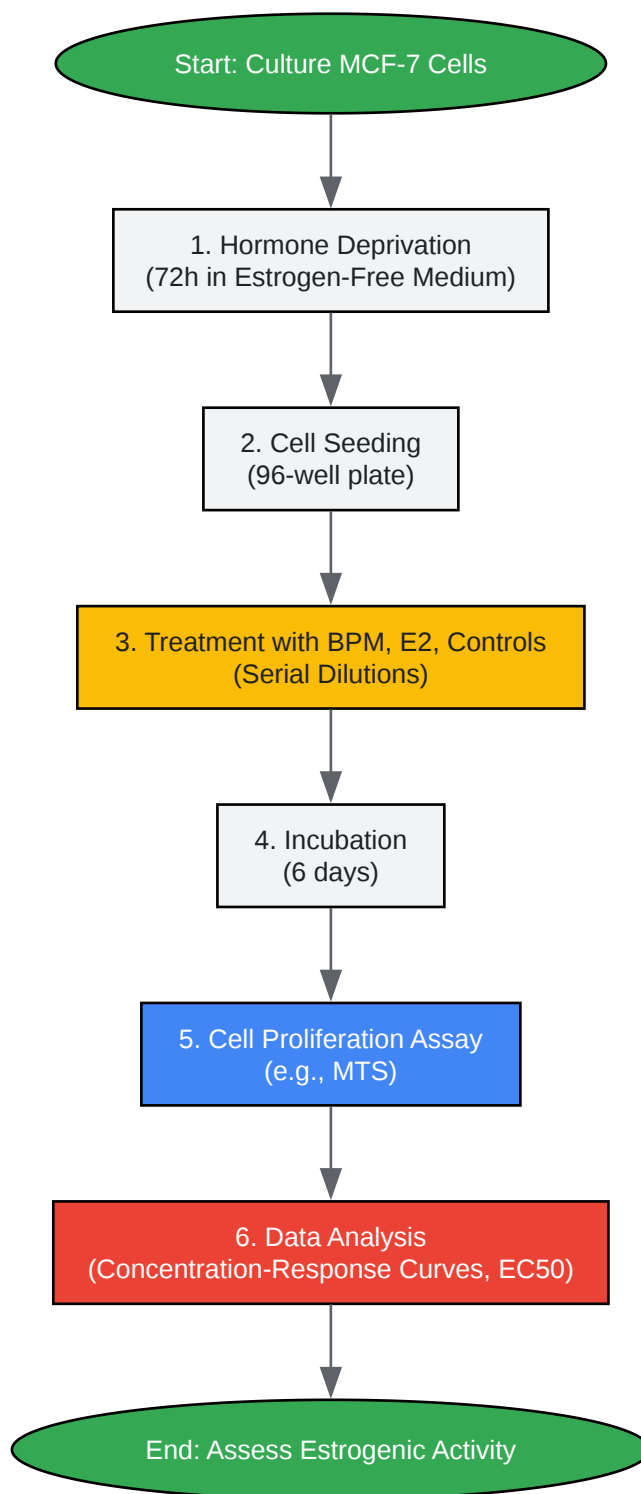
Estrogenic Signaling Pathway



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Caption: Estrogenic signaling pathway of **Bisphenol M**.

Experimental Workflow for MCF-7 E-Screen Assay



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Caption: Workflow for the MCF-7 E-Screen assay.

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